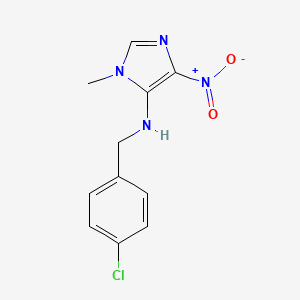
n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a nitro group, and a methyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine typically involves the following steps:
Chlorobenzylation: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the imidazole derivative in the presence of a base such as sodium hydroxide.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorobenzylation, and methylation processes, often carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, sodium hydroxide.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Major Products Formed
Reduction: Formation of N-(4-Chlorobenzyl)-1-methyl-4-amino-1H-imidazol-5-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine has several
Properties
Molecular Formula |
C11H11ClN4O2 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |
InChI |
InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |
InChI Key |
BJQPJNFDCZKBTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















